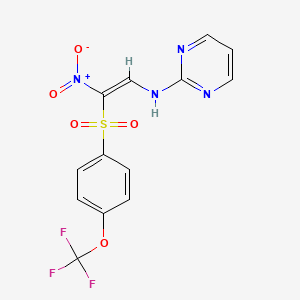
1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene is a complex organic compound that features a nitro group, a pyrimidinylamino group, and a trifluoromethoxyphenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine derivative and introduce the nitro group through nitration reactions. The trifluoromethoxyphenylsulfonyl group can be introduced via sulfonylation reactions using suitable sulfonyl chlorides. The final step often involves coupling these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfone derivatives.
科学的研究の応用
1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-Nitro-2-(pyrimidin-2-ylamino)-1-phenylethene: Lacks the trifluoromethoxy and sulfonyl groups, resulting in different chemical properties and reactivity.
1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-methoxyphenyl)sulfonyl)ethene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its electronic properties and interactions.
Uniqueness
1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
生物活性
1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene, also known as ARB59081, is a compound of growing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure consisting of a pyrimidine ring, a nitro group, and a sulfonyl group attached to a trifluoromethoxyphenyl moiety. The molecular formula is C15H14F3N3O3S, indicating the presence of multiple functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to ARB59081 exhibit antimicrobial properties against various pathogens. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity against strains such as Staphylococcus aureus and Escherichia coli suggests a broad-spectrum antimicrobial potential .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation in cancer cells. For example, certain substituted pyrimidines have demonstrated efficacy in treating cell proliferative disorders, including various cancers .
The proposed mechanism involves the interaction of ARB59081 with specific enzymes or receptors involved in cellular signaling pathways. The nitro group may play a role in redox reactions, while the trifluoromethoxy group could enhance lipophilicity, facilitating cellular uptake. Additionally, the sulfonyl moiety may contribute to binding affinity with target proteins .
Case Studies and Research Findings
特性
IUPAC Name |
N-[(Z)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O5S/c14-13(15,16)25-9-2-4-10(5-3-9)26(23,24)11(20(21)22)8-19-12-17-6-1-7-18-12/h1-8H,(H,17,18,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCLWLOJZRJOFG-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N/C=C(/[N+](=O)[O-])\S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














